molecular formula C9H12O3 B1330712 3-Ethoxy-4-hydroxybenzyl alcohol CAS No. 4912-58-7

3-Ethoxy-4-hydroxybenzyl alcohol

Cat. No.: B1330712
CAS No.: 4912-58-7
M. Wt: 168.19 g/mol
InChI Key: ULCZGZGLABEWDG-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzyl alcohol is an organic compound with the molecular formula C9H12O3. It is a derivative of benzyl alcohol, characterized by the presence of an ethoxy group at the third position and a hydroxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-hydroxybenzyl alcohol can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde through a reduction reaction. The typical procedure involves dissolving 3-ethoxy-4-hydroxybenzaldehyde in a sodium hydroxide solution, followed by the addition of sodium borohydride as the reducing agent. The reaction mixture is stirred and cooled in an ice bath, and the product is precipitated by acidification with hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3-ethoxy-4-hydroxybenzaldehyde.

    Reduction: The compound itself is typically obtained through the reduction of 3-ethoxy-4-hydroxybenzaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Ethoxy-4-hydroxybenzaldehyde.

    Reduction: this compound.

    Substitution: Various substituted benzyl alcohol derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethoxy-4-hydroxybenzyl alcohol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but with a methoxy group instead of an ethoxy group.

    Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol): Similar structure but with a methoxy group instead of an ethoxy group.

    Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde): The aldehyde form of 3-ethoxy-4-hydroxybenzyl alcohol.

Uniqueness: this compound is unique due to the presence of both an ethoxy group and a hydroxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethoxy-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCZGZGLABEWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344547
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off white solid / Vanilla aroma
Record name 2-Ethoxy-4-(hydroxymethyl)phenol\u202f
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble, Soluble (in ethanol)
Record name 2-Ethoxy-4-(hydroxymethyl)phenol\u202f
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4912-58-7
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4912-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vanillyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3-ethoxy-4-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-(hydroxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.199.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL VANILLYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-ethoxy-4-hydroxybenzyl alcohol in the synthesis of Methyl Diantilis?

A1: this compound serves as a key intermediate in the synthesis of Methyl Diantilis []. The synthesis involves a two-step process. First, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) undergoes reduction to yield this compound (ethyl vanillyl alcohol). Subsequently, this compound undergoes etherification with methanol to produce 3-ethoxy-4-hydroxybenzyl methyl ether, which is the chemical name for Methyl Diantilis [].

Q2: Can other fragrance compounds be synthesized using this compound?

A2: Yes, the research paper highlights the synthesis of a family of fragrance compounds using this compound []. By substituting methanol with ethanol, 1-propanol, or 2-propanol in the etherification step, corresponding 3-ethoxy-4-hydroxybenzyl alkyl ethers are produced. These variations also possess distinct and pronounced olfactive notes [].

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